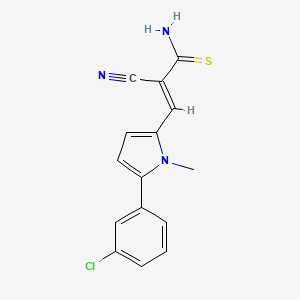

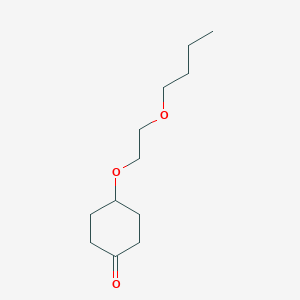

(E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can provide information about the reactivity of the compound and its potential uses .Physical and Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación

Synthetic Applications and Structural Studies:

- The rearrangement of spiro[indane-1,3′-thiophene] and spiro[naphthalene-1,3′-thiophene] derivatives, involving transformation of the aryliminothiophene ring to a pyrrole, showcases the compound's reactivity and potential in synthetic chemistry (Bogdanowicz-Szwed et al., 2010).

- A study on the one-pot synthesis of enaminones including pyrrolidine derivatives highlights their chemical features and potential applications in various fields (Barakat et al., 2020).

Herbicidal Activity:

- Research on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which are structurally related to the compound , demonstrates its potential in developing novel herbicides with effective properties (Wang et al., 2004).

Anticancer and Antimicrobial Properties:

- The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, which include pyrrole derivatives, indicate their potential as anticancer and antimicrobial agents (Katariya et al., 2021).

- Studies on novel pyrrole derivatives, including their synthesis and evaluation as antimicrobial agents, further support the compound's relevance in this area (Hublikar et al., 2019).

Anticonvulsant Activity:

- Research into various anticonvulsant enaminones, including pyrrole derivatives, has shown promising results in epilepsy treatment, demonstrating the compound's potential in pharmaceutical applications (Edafiogho et al., 1992).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(E)-3-[5-(3-chlorophenyl)-1-methylpyrrol-2-yl]-2-cyanoprop-2-enethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c1-19-13(8-11(9-17)15(18)20)5-6-14(19)10-3-2-4-12(16)7-10/h2-8H,1H3,(H2,18,20)/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNXGKRYHLRYDZ-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C2=CC(=CC=C2)Cl)C=C(C#N)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=C1C2=CC(=CC=C2)Cl)/C=C(\C#N)/C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2391523.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2391525.png)

![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2391526.png)

![5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2391528.png)

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate](/img/structure/B2391530.png)

![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2391532.png)

![2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone](/img/structure/B2391533.png)

![ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate](/img/structure/B2391536.png)

![2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2391539.png)

![N-(2-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2391543.png)